molecular formula C9H11F2N B8758626 1-(2,5-Difluorophenyl)propan-2-amine

1-(2,5-Difluorophenyl)propan-2-amine

Cat. No.: B8758626
M. Wt: 171.19 g/mol
InChI Key: CPUFOJBJRNFEBB-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)propan-2-amine is a chemical compound with the molecular formula C9H11F2N and an average molecular mass of 171.19 g/mol . This amine is part of a class of substituted phenylalkylamines that serve as valuable building blocks in medicinal chemistry and drug discovery research. The incorporation of fluorine atoms onto the phenyl ring can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making it a crucial intermediate for the synthesis of more complex target molecules . Researchers utilize this compound as a key precursor in the development of potential therapeutic agents, including kinase inhibitors and other bioactive heterocycles . Its structure is closely related to other researched difluorophenyl compounds, such as those explored as dihydrofolate reductase (DHFR) inhibitors or those used in the synthesis of fused tricyclic compounds for pharmaceutical applications . As a versatile synthon, it can be employed in various chemical reactions, including nucleophilic substitutions and reductive aminations, to create diverse chemical libraries for high-throughput screening. This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic human use.

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

1-(2,5-difluorophenyl)propan-2-amine

InChI

InChI=1S/C9H11F2N/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5-6H,4,12H2,1H3

InChI Key

CPUFOJBJRNFEBB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)F)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Fluorinated Amphetamines

Fluorine substitution on the phenyl ring significantly influences electronic properties, lipophilicity, and receptor interactions. Below is a comparative analysis of key derivatives:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Differences Reference
1-(2,5-Difluorophenyl)propan-2-amine 2,5-F₂ C₉H₁₁F₂N 179.19 Dual fluorine substitution; higher lipophilicity vs. mono-fluoro analogs
2-FA (1-(2-Fluorophenyl)propan-2-amine) 2-F C₉H₁₂FN 153.20 Single fluorine at 2-position; shorter detection time in NMR (6 min)
4-FA (1-(4-Fluorophenyl)propan-2-amine) 4-F C₉H₁₂FN 153.20 Fluorine at 4-position; distinct NMR shifts due to para-substitution
3-FEA (N-Ethyl-1-(3-fluorophenyl)propan-2-amine) 3-F, N-ethyl C₁₁H₁₆FN 181.25 Ethyl group on amine; fluorine at 3-position alters receptor binding
DOB (1-(4-Bromo-2,5-dimethoxyphenyl)propan-2-amine) 2,5-OCH₃, 4-Br C₁₂H₁₈BrNO₂ 296.18 Methoxy and bromine substituents; hallucinogenic effects

Methoxy-Substituted Analogues

Methoxy groups increase electron density on the phenyl ring, enhancing serotonin receptor affinity. Examples include:

  • DOM (2,5-Dimethoxy-4-methylamphetamine): Lacks fluorine but includes methoxy and methyl groups, leading to potent hallucinogenic activity .
  • DOT (1-(2,5-Dimethoxy-4-(methylthio)phenyl)propan-2-amine) : Methylthio group at 4-position enhances metabolic stability compared to fluorine .

Halogenated Derivatives with Varied Chains

  • 1-(2,4-Difluorophenyl)ethanamine hydrochloride : Shorter carbon chain (ethane vs. propane) and 2,4-difluoro substitution alter steric and electronic profiles .
  • 1-[4-(2-Fluoroethyl)-2,5-dimethoxyphenyl]propan-2-amine : Combines methoxy and fluoroethyl groups, increasing molecular weight (241.30 g/mol) and complexity .

Physicochemical and Analytical Comparisons

  • NMR Detection : Fluorine atoms cause distinct splitting patterns. For example, 2-FA and 4-FA show unique ¹H-NMR shifts due to ortho/para fluorine effects, while 2,5-difluoro derivatives exhibit coupled splitting across the aromatic ring .
  • Stability : Fluorine’s electronegativity may reduce oxidative metabolism, prolonging half-life relative to methoxy-substituted compounds .

Preparation Methods

Enzymatic Conversion of Ketone Precursors

Amine dehydrogenases (AmDHs) have emerged as powerful tools for the reductive amination of ketones to amines. For 1-(2,5-Difluorophenyl)propan-2-amine, the corresponding ketone precursor, 1-(2,5-Difluorophenyl)propan-2-one, undergoes enzymatic conversion in the presence of ammonium formate and a formate dehydrogenase (FDH) cofactor-recycling system. This method achieves near-quantitative yields and >99% enantiomeric excess (ee) for (R)-configured amines.

Reaction Conditions :

  • Catalyst : Bacillus badius AmDH variant (Bb-PhAmDH)

  • Buffer : 1 M ammonium formate (pH 8.7)

  • Cofactor : NADH (0.1 mM), recycled via FDH (2–3 U mL⁻¹)

  • Temperature : 30°C

  • Time : 24–48 hours

This approach is atom-efficient, producing inorganic carbonate as the sole by-product.

Palladium-Catalyzed Mizoroki-Heck Arylation

Allylamine Functionalization

The Mizoroki-Heck reaction enables the arylation of allylamines with aryl halides. For example, (E)-3-(2,4-difluorophenyl)prop-2-en-1-amine hydrochloride was synthesized via palladium-catalyzed coupling of allylamine with 2,4-difluoroiodobenzene. Adapting this method, this compound could be synthesized using 2,5-difluoroiodobenzene and a propene-amine precursor.

Procedure :

  • Reagents : Allylamine, 2,5-difluoroiodobenzene, Pd(OAc)₂ (5 mol%), K₂CO₃

  • Solvent : DMF/H₂O (4:1)

  • Conditions : 70°C, 14 hours

  • Workup : Basification with NH₄OH, extraction with CH₂Cl₂, HCl salt formation

  • Yield : 77% (analogous system)

Chiral Reduction and Subsequent Amination

Oxazaborolidine-Catalyzed Ketone Reduction

Industrial routes for related cyclopropanamine derivatives involve chiral oxazaborolidine catalysts to reduce ketones to alcohols, followed by amination. For this compound, this strategy would entail:

  • Step 1 : Reduce 1-(2,5-Difluorophenyl)propan-2-one to (S)-1-(2,5-Difluorophenyl)propan-2-ol using (S)-CBS catalyst and BH₃·SMe₂.

  • Step 2 : Convert the alcohol to the amine via Mitsunobu reaction (DEAD, Ph₃P, HN₃) or Gabriel synthesis.

Industrial Optimization :

  • Reactor Type : Continuous flow systems

  • Yield : ~85% (estimated for analogous compounds)

Alternative Synthetic Routes

Gabriel Synthesis

The Gabriel method offers a classical route to primary amines:

  • Alkylation : React 2-bromo-1-(2,5-difluorophenyl)propane with potassium phthalimide.

  • Hydrolysis : Treat the phthalimide intermediate with hydrazine or HCl.

Limitations : Requires regioselective alkylation and harsh hydrolysis conditions.

Nitrile Reduction

  • Nitrile Formation : React 1-(2,5-Difluorophenyl)propan-2-yl chloride with NaCN.

  • Reduction : Reduce the nitrile to the amine using LiAlH₄ or catalytic hydrogenation (H₂, Ra-Ni).

Typical Yields : 70–90% (for analogous arylpropanamines).

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Biocatalytic (AmDH)>95>99ModerateHigh
Mizoroki-Heck Arylation70–80N/ALowModerate
Chiral Reduction80–85>98HighModerate
Gabriel Synthesis60–75N/AHighLow

Q & A

Q. How can the synthesis of 1-(2,5-Difluorophenyl)propan-2-amine be optimized for high enantiomeric purity?

Methodological Answer: To achieve high enantiomeric purity, consider using chiral catalysts (e.g., asymmetric hydrogenation) or resolving agents during synthesis. Fluorination agents like 3-(2,5-Difluorophenyl)propanoic acid derivatives ( ) can improve regioselectivity. Purification via chiral chromatography or crystallization with enantiomerically pure counterions (e.g., tartaric acid) is critical. Monitor purity using chiral HPLC or NMR enantiomeric differentiation (as demonstrated for structurally similar amphetamines in ).

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm structural integrity and fluorine substitution patterns (as shown for fluorinated amphetamines in ).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 207.057 for the hydrochloride salt; ).
  • Chromatography : Combine HPLC/GC with UV or fluorescence detection to assess purity and resolve enantiomers.

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Refer to Safety Data Sheets (SDS) for fluorinated amines ( ):

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation.
  • Store in airtight containers away from ignition sources.
  • Dispose of waste via approved chemical disposal programs.

Q. What are the primary pharmacological targets of fluorinated amphetamines like this compound?

Methodological Answer: Fluorinated amphetamines typically interact with monoamine transporters (e.g., serotonin, dopamine) and receptors. For example, 2-FA and 4-FA ( ) show affinity for serotonin receptors. Use competitive binding assays (e.g., radioligand displacement) or functional assays (e.g., calcium flux) to identify targets.

Q. How can researchers validate the compound’s stability under experimental conditions?

Methodological Answer:

  • Perform accelerated stability studies (e.g., exposure to heat, light, pH variations).
  • Monitor degradation via LC-MS or NMR ( ).
  • Use inert atmospheres (N2_2) and stabilizers (e.g., antioxidants) for long-term storage.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated amphetamines?

Methodological Answer: Discrepancies often arise from differences in enantiomeric purity, assay conditions, or metabolite interference.

  • Standardize enantiomerically pure samples ().
  • Replicate assays under controlled conditions (e.g., pH, temperature).
  • Use metabolic inhibitors (e.g., cytochrome P450 blockers) to isolate parent compound effects.

Q. What experimental designs are suitable for studying the impact of fluorination on pharmacological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Syntize analogs with varying fluorine positions (e.g., 2,4- vs. 2,5-difluoro; ) and compare binding affinities.
  • In Silico Modeling : Perform docking studies to assess fluorine’s role in receptor interactions (e.g., halogen bonding).
  • In Vivo/In Vitro Correlation : Test analogs in behavioral assays (e.g., locomotor activity) and receptor-binding assays.

Q. How does stereochemistry influence the compound’s interactions with biological targets?

Methodological Answer: Enantiomers may exhibit divergent receptor binding or metabolic pathways. For example, (S)-enantiomers of similar amines show higher receptor selectivity ().

  • Use chiral chromatography to isolate enantiomers.
  • Compare pharmacokinetic profiles (e.g., plasma half-life) and receptor binding kinetics.

Q. What computational approaches are effective for modeling receptor-ligand interactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers.
  • Docking Software (AutoDock, Schrödinger) : Predict binding poses using fluorophenyl-amine derivatives ( ).
  • Quantum Mechanics (QM) : Calculate electrostatic potentials to evaluate fluorine’s electronic effects.

Q. How can metabolite profiling be conducted for this compound?

Methodological Answer:

  • LC-HRMS : Identify phase I/II metabolites using liver microsomes or in vivo samples ().
  • Isotopic Labeling : Track metabolic pathways with 13C^{13}C- or 19F^{19}F-labeled analogs.
  • NMR-Based Metabolomics : Compare pre- and post-metabolism spectra to detect structural changes ().

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